molecular formula C9H7BrClNO4 B12829631 Ethyl 3-bromo-5-chloro-4-nitrobenzoate

Ethyl 3-bromo-5-chloro-4-nitrobenzoate

Cat. No.: B12829631
M. Wt: 308.51 g/mol
InChI Key: DBWCNWHTGXIASX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-chloro-4-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions occur at the correct positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-chloro-4-nitrobenzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-chloro-5-nitrobenzoate
  • Ethyl 3-bromo-5-nitrobenzoate
  • Ethyl 4-chloro-5-nitrobenzoate

Uniqueness

Ethyl 3-bromo-5-chloro-4-nitrobenzoate is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C9H7BrClNO4

Molecular Weight

308.51 g/mol

IUPAC Name

ethyl 3-bromo-5-chloro-4-nitrobenzoate

InChI

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3

InChI Key

DBWCNWHTGXIASX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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